molecular formula C11H10F2O4 B6318440 (2-Acetoxy-4,5-difluorobenzyl)acetate, 96% CAS No. 709025-77-4

(2-Acetoxy-4,5-difluorobenzyl)acetate, 96%

Cat. No. B6318440
CAS RN: 709025-77-4
M. Wt: 244.19 g/mol
InChI Key: INULCFGDRYJLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Acetoxy-4,5-difluorobenzyl)acetate, or 2-AFBA, is a synthetic compound that is used in a variety of scientific research applications. It is a highly reactive, colorless, and odorless compound that is soluble in both organic and inorganic solvents. This compound is widely used in the laboratory due to its low toxicity, low cost, and easy synthesis. 2-AFBA has a wide range of applications, including biochemical and physiological research, drug discovery, and materials science.

Scientific Research Applications

2-AFBA has a wide range of scientific research applications. It is used in biochemical and physiological research to study the effects of certain compounds on biological systems. It is also used in drug discovery to identify potential therapeutic agents. In addition, 2-AFBA is used in materials science to study the properties of polymers and other materials.

Mechanism of Action

The exact mechanism of action of 2-AFBA is not yet fully understood. However, it is believed to act as a proton donor, which allows it to interact with various compounds in biochemical and physiological systems. It is also believed to be involved in the regulation of certain enzymes, which can affect the activity of these enzymes and the resulting biochemical pathways.
Biochemical and Physiological Effects
2-AFBA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In physiological studies, it has been shown to reduce inflammation, pain, and swelling. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

2-AFBA has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in biochemical and physiological studies. It is also relatively non-toxic and inexpensive, which makes it suitable for use in drug discovery and materials science. However, it is important to note that 2-AFBA can be volatile and can react with other compounds, which can limit its usefulness in certain experiments.

Future Directions

The potential applications of 2-AFBA are far-reaching and are constantly being explored. Future research may focus on further understanding the mechanism of action of 2-AFBA and exploring its potential therapeutic applications. Additionally, further research may be conducted to explore the potential uses of 2-AFBA in materials science, such as its potential use in the development of new polymers and other materials. Finally, research may be conducted to explore the potential environmental impacts of 2-AFBA and to develop strategies to minimize these impacts.

Synthesis Methods

2-AFBA can be synthesized in a variety of ways. One method involves the reaction of 4,5-difluorobenzyl alcohol with acetic anhydride in the presence of an acid catalyst. This reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography or other methods. Another method involves the reaction of 4,5-difluorobenzyl chloride with 2-acetoxybenzoic acid in the presence of an acid catalyst. This reaction produces a pure sample of the desired product.

properties

IUPAC Name

(2-acetyloxy-4,5-difluorophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-6(14)16-5-8-3-9(12)10(13)4-11(8)17-7(2)15/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULCFGDRYJLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=C(C=C1OC(=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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